molecular formula C10H10ClNO B13312915 4-(3-Chlorophenyl)-3-methylazetidin-2-one

4-(3-Chlorophenyl)-3-methylazetidin-2-one

Cat. No.: B13312915
M. Wt: 195.64 g/mol
InChI Key: RTDNQSJKKJYHRQ-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-3-methylazetidin-2-one is a chemical compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a 3-chlorophenyl group attached to the azetidinone ring, making it a significant molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-3-methylazetidin-2-one typically involves the reaction of 3-chlorobenzaldehyde with methylamine and a suitable ketone under controlled conditions. One common method is the cyclization of the intermediate Schiff base formed from the condensation of 3-chlorobenzaldehyde and methylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the cyclization is facilitated by heating the reaction mixture .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-3-methylazetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Chlorophenyl)-3-methylazetidin-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents for treating bacterial infections and cancer.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-3-methylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial cell wall synthesis, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-3-methylazetidin-2-one: Similar structure with a bromine atom instead of chlorine.

    4-(3-Chlorophenyl)-3-ethylazetidin-2-one: Similar structure with an ethyl group instead of a methyl group.

    4-(3-Chlorophenyl)-3-phenylazetidin-2-one: Similar structure with a phenyl group instead of a methyl group.

Uniqueness

4-(3-Chlorophenyl)-3-methylazetidin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group and the methyl group on the azetidinone ring can result in distinct pharmacological properties compared to other similar compounds .

Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

4-(3-chlorophenyl)-3-methylazetidin-2-one

InChI

InChI=1S/C10H10ClNO/c1-6-9(12-10(6)13)7-3-2-4-8(11)5-7/h2-6,9H,1H3,(H,12,13)

InChI Key

RTDNQSJKKJYHRQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC1=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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